Thermal and Purification Advantage: 2-Chloro-7-fluoroquinoline-3-carboxaldehyde Melting Point Differentiation vs. 6-Fluoro Analog
The melting point of 2-chloro-7-fluoroquinoline-3-carboxaldehyde is 183–184 °C , which is 112 °C higher than the melting point of its closest regioisomer, 2-chloro-6-fluoroquinoline-3-carboxaldehyde (71 °C) . This substantial difference directly reflects the impact of fluorine positioning on intermolecular packing forces in the crystal lattice. Higher melting points often correlate with improved solid-state stability, facilitating easier purification by recrystallization and enabling more robust handling during storage and weighing for sensitive synthetic applications.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 183–184 °C |
| Comparator Or Baseline | 2-Chloro-6-fluoroquinoline-3-carboxaldehyde: 71 °C |
| Quantified Difference | Δ 112 °C |
| Conditions | Reported experimental values from vendor certificates of analysis. |
Why This Matters
This large melting point difference provides a key operational advantage: the 7-fluoro derivative offers a much wider thermal window for purification via recrystallization and is easier to handle as a stable solid, reducing procurement risk for labs requiring high-purity material for reproducible chemical transformations.
